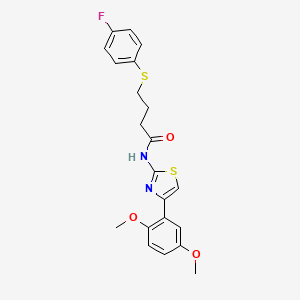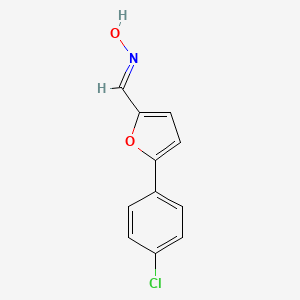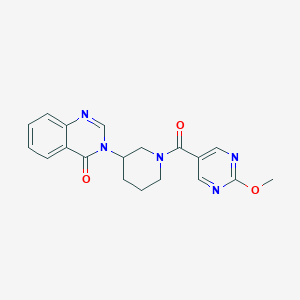
3-(1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C19H20N4O3. It is a quinazolinone derivative that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Anti-inflammatory Applications
Research has identified heterocyclic derivatives, including quinazolinone moieties, that have significant anti-inflammatory activities. These compounds have been found to inhibit prostaglandin with effects comparable to celecoxib, a reference control, indicating their potential as anti-inflammatory agents (Fahmy et al., 2012).
Biofilm Inhibition
Quinazolinone derivatives have shown efficacy in inhibiting biofilm formation against both Gram-positive and Gram-negative bacteria. Specific analogues demonstrated low toxicity in human cells and inhibited biofilm formation efficiently in methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential in addressing bacterial resistance through biofilm inhibition (Rasapalli et al., 2020).
Insecticidal Efficacy
Novel bis quinazolinone derivatives have been synthesized and tested for their insecticidal efficacy. The structural features and the insecticidal potential of these compounds highlight their application in pest control strategies, offering an alternative to traditional insecticides (El-Shahawi et al., 2016).
Antihypertensive Agents
Piperidine derivatives incorporating a quinazoline ring system have been prepared and evaluated for their antihypertensive activity. Certain compounds produced strong hypotension in spontaneously hypertensive rat models, indicating their potential as antihypertensive agents (Takai et al., 1986).
Antimicrobial Activity
Pyridine derivatives, including those related to quinazolinone structures, have been synthesized and assessed for their antimicrobial activity. These compounds displayed variable and modest activity against bacteria and fungi, showcasing the potential for development into antimicrobial agents (Patel et al., 2011).
Analgesic and Anti-inflammatory Activities
Synthesized 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been investigated for their analgesic and anti-inflammatory activities. Certain compounds showed potent activity, highlighting their potential as therapeutic agents for pain and inflammation management (Alagarsamy et al., 2011).
Propriétés
IUPAC Name |
3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-27-19-20-9-13(10-21-19)17(25)23-8-4-5-14(11-23)24-12-22-16-7-3-2-6-15(16)18(24)26/h2-3,6-7,9-10,12,14H,4-5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHKVRVGORXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)
![N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2439603.png)
![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2439608.png)
![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)
![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2439612.png)
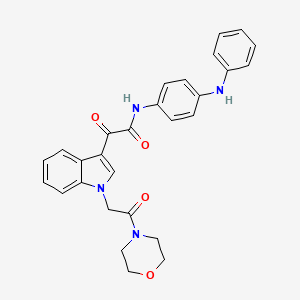
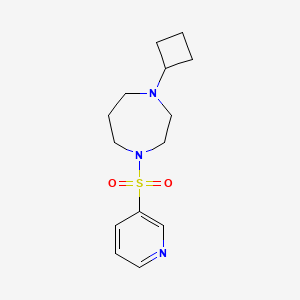
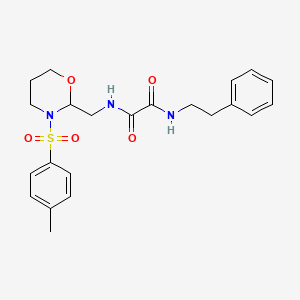

![Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2439618.png)
![Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2439619.png)
